

Application Notes: Comprehensive Characterization of 7-Methoxy-1H-indazole

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Compound of Interest

Compound Name: 7-methoxy-1H-indazole

Cat. No.: B126850

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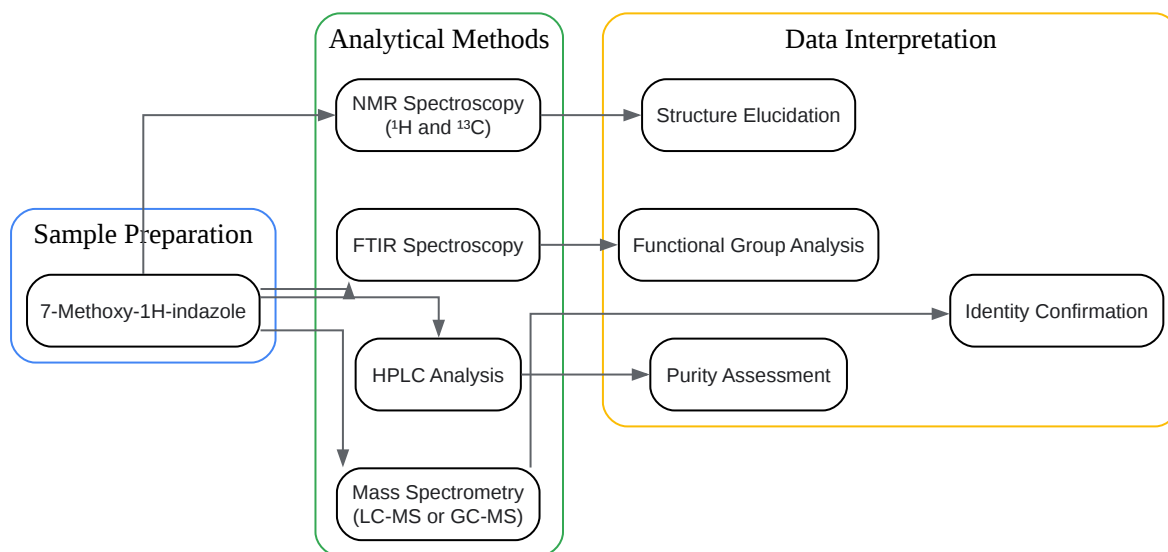
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical methods for the comprehensive characterization of **7-methoxy-1H-indazole**, a key intermediate in pharmaceutical synthesis. The following protocols and data are intended to guide researchers in confirming the identity, purity, and structural integrity of this compound.

Spectroscopic and Chromatographic Analysis

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of **7-methoxy-1H-indazole**. These methods provide orthogonal information, ensuring a high degree of confidence in the analytical results. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Workflow for Analytical Characterization



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Caption: Workflow for the analytical characterization of **7-methoxy-1H-indazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **7-methoxy-1H-indazole**. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

Table 1: ¹H NMR Data for **7-Methoxy-1H-indazole**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference
13.27	br s	1H	N-H (indazole)	[1]
8.01	d, J = 1.5 Hz	1H	H3	[1]
7.30	d, J = 8.0 Hz	1H	H4	[1]
7.02	dd, J = 8.0, 7.5 Hz	1H	H5	[1]
6.82	d, J = 7.5 Hz	1H	H6	[1]
3.94	s	3H	-OCH ₃	[1]

Solvent: DMSO-d₆

¹³C NMR Spectroscopy

While specific experimental ¹³C NMR data for **7-methoxy-1H-indazole** is not readily available in the public domain, the following table presents predicted chemical shifts based on the analysis of a closely related derivative, 3-ethoxycarbonyl-7-methoxy-1H-indazole.[2]

Table 2: Predicted ¹³C NMR Data for **7-Methoxy-1H-indazole**

Chemical Shift (δ) ppm	Assignment
~145.2	C7
~133.2	C3
~127.1	C7a
~124.2	C5
~124.1	C3a
~113.8	C4
~105.5	C6
~55.5	-OCH ₃

Note: These are predicted chemical shifts and require experimental verification.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **7-methoxy-1H-indazole** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
- Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
- Data Acquisition:
 - For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
 - For ¹³C NMR, use a proton-decoupled pulse sequence.
- Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **7-methoxy-1H-indazole**, confirming its elemental composition and aiding in structural elucidation.

Expected Mass Spectrometry Data

Table 3: Mass Spectrometry Data for **7-Methoxy-1H-indazole**

Parameter	Expected Value
Molecular Formula	C ₈ H ₈ N ₂ O
Molecular Weight	148.16 g/mol
Exact Mass	148.0637
[M+H] ⁺ (Monoisotopic)	149.0715

Note: Fragmentation patterns for indazole derivatives often involve cleavage of the pyrazole ring and loss of substituents.

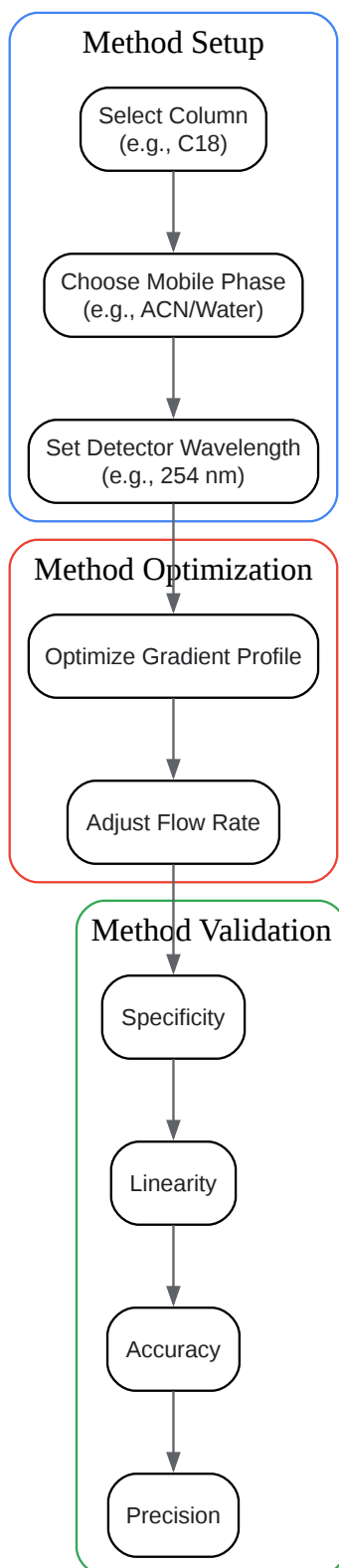
Experimental Protocol: LC-MS

- **Chromatographic Separation:** Utilize the HPLC method described in the following section.
- **Ionization:** Use an electrospray ionization (ESI) source in positive ion mode.
- **Mass Analysis:** Acquire data using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.
- **Data Acquisition:** Perform a full scan analysis to determine the molecular ion and MS/MS analysis of the parent ion to study the fragmentation pattern.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of **7-methoxy-1H-indazole** and for quantifying any impurities. A reverse-phase HPLC method is generally suitable for this compound.

Logical Flow for HPLC Method Development



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References

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- 2. 7-Methoxy-1H-indole | C₉H₉NO | CID 76660 - PubChem [pubchem.ncbi.nlm.nih.gov]
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